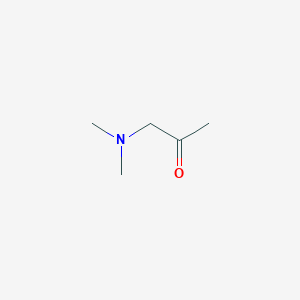

(Dimethylamino)acetone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96617. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(dimethylamino)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5(7)4-6(2)3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPKIWATTACVJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60165386 | |

| Record name | 1-(Dimethylamino)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15364-56-4 | |

| Record name | (Dimethylamino)acetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15364-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Dimethylamino)acetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015364564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Dimethylamino)acetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Dimethylamino)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(dimethylamino)acetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(Dimethylamino)acetone synthesis from acetone and dimethylamine

An In-depth Technical Guide to the Synthesis of (Dimethylamino)acetone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of this compound. The primary route for this synthesis is the Mannich reaction, a cornerstone of organic chemistry for the aminoalkylation of acidic protons located alpha to a carbonyl group. This guide details the reaction mechanism, provides an exemplary experimental protocol, and presents relevant data in a structured format.

Introduction and Reaction Overview

This compound, also known as 1-(dimethylamino)-2-propanone, is a functionalized ketone that serves as a valuable building block in organic synthesis. Its preparation is most commonly achieved through the Mannich reaction. It is crucial to note that this is a three-component condensation reaction involving acetone, dimethylamine, and formaldehyde.[1][2] The reaction proceeds by forming an iminium ion from dimethylamine and formaldehyde, which then electrophilically attacks the enol form of acetone.

The overall reaction is as follows: CH₃COCH₃ + CH₂O + (CH₃)₂NH → (CH₃)₂NCH₂CH₂COCH₃ + H₂O

Reaction Mechanism

The Mannich reaction is typically performed under acidic conditions, which facilitate both the formation of the electrophilic iminium ion and the enolization of the carbonyl compound.[2][3]

The mechanism can be broken down into three key steps:

-

Formation of the Dimethylaminium (Eschenmoser's Salt Precursor) Ion: Dimethylamine, a secondary amine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. Subsequent protonation and dehydration lead to the formation of a reactive electrophile, the dimethylaminium ion.[2][4]

-

Enolization of Acetone: Under acidic conditions, acetone undergoes tautomerization to its enol form. This enol is the active nucleophile in the reaction.[2][3]

-

Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic carbon of the iminium ion. A final deprotonation step regenerates the ketone functionality and yields the β-amino carbonyl compound, this compound.[3][4]

Caption: The acid-catalyzed Mannich reaction mechanism.

Experimental Protocol

The following is a representative protocol for the synthesis of this compound. This procedure is based on established methods for Mannich reactions.[4]

3.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Volume/Mass | Notes |

| Acetone | 58.08 | 0.20 | 14.7 mL (11.6 g) | Acts as both reactant and solvent. |

| Dimethylamine HCl | 81.54 | 0.11 | 9.0 g | Amine source. |

| Paraformaldehyde | (30.03)n | 0.10 | 3.0 g | Formaldehyde source. |

| Hydrochloric Acid (conc.) | 36.46 | - | ~1 mL | Catalyst. |

| Ethanol (95%) | 46.07 | - | 20 mL | Solvent. |

| Sodium Hydroxide (aq.) | 40.00 | - | As needed | For neutralization/basification. |

| Ethyl Acetate | 88.11 | - | As needed | Extraction solvent. |

| Anhydrous MgSO₄ | 120.37 | - | As needed | Drying agent. |

3.2. Procedure

-

Reaction Setup: To a 100 mL round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add acetone (14.7 mL), dimethylamine hydrochloride (9.0 g), paraformaldehyde (3.0 g), and ethanol (20 mL).

-

Catalyst Addition: Add concentrated hydrochloric acid (~1 mL) to the mixture.

-

Reflux: Heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for approximately 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Work-up:

-

Dissolve the residue in water (~50 mL).

-

Wash the aqueous solution with ethyl acetate (2 x 30 mL) to remove any unreacted starting material and non-polar impurities. Discard the organic layers.

-

Cool the aqueous layer in an ice bath and carefully basify to a pH > 10 by the dropwise addition of a cold concentrated sodium hydroxide solution.

-

Extract the liberated free amine product into ethyl acetate (3 x 40 mL).

-

-

Drying and Purification:

-

Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter to remove the drying agent.

-

Remove the ethyl acetate under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation.

-

Caption: A typical workflow for the synthesis of this compound.

Quantitative Data Summary

While a specific yield for the direct synthesis of this compound from acetone is not detailed in the provided search results, analogous Mannich reactions report good to excellent yields.

| Parameter | Value / Condition | Source / Rationale |

| Reaction Type | Mannich Condensation | [1] |

| Key Reactants | Acetone, Dimethylamine, Formaldehyde | [2] |

| Solvent | Protic (e.g., Ethanol, Water, Acetic Acid) | [4] |

| Catalyst | Acid (e.g., HCl) | [2] |

| Typical Temperature | Reflux | [5] |

| Reaction Time | 2 - 24 hours | |

| Analogous Yield | ~76% | [4] |

| Purification | Extraction followed by Distillation | [4] |

Potential Side Reactions and Considerations

Bis-aminoalkylation: A significant potential side reaction is the double Mannich reaction, where both alpha-carbons of acetone react. This leads to the formation of 1,5-bis(dimethylamino)-3-pentanone.[6] To minimize this, the molar ratio of acetone to the other reagents can be increased.

Reagent Choice:

-

Formaldehyde Source: Paraformaldehyde is a solid polymer of formaldehyde and is often easier to handle than aqueous formaldehyde (formalin).

-

Amine Source: Dimethylamine can be used as an aqueous solution or as its more stable hydrochloride salt. Using the salt often requires the addition of a catalytic amount of strong acid.[5]

Reaction Control: The reaction is exothermic. Proper temperature control is necessary to avoid runaway reactions and reduce the formation of byproducts. Protic solvents are generally preferred as they help to stabilize the iminium ion intermediate.[1]

References

An In-depth Technical Guide to (Dimethylamino)acetone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Dimethylamino)acetone, also known as 1-(dimethylamino)-2-propanone, is a versatile organic compound with applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its structure, featuring a dimethylamino group attached to an acetone moiety, imparts basic properties and allows for its participation in various nucleophilic reactions. This guide provides a comprehensive overview of the chemical properties, structural information, and analytical characterization of this compound.

Chemical Properties and Structure

This compound is typically a colorless to pale yellow liquid with a characteristic amine-like odor.[1] It is soluble in water and organic solvents. The presence of the dimethylamino group makes it a basic compound.[1]

Tabulated Chemical Data

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| IUPAC Name | 1-(dimethylamino)propan-2-one | [2] |

| CAS Number | 15364-56-4 | [1][2] |

| Molecular Formula | C₅H₁₁NO | [1][2] |

| Molecular Weight | 101.15 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Amine-like | [1] |

| Boiling Point | 119-120 °C at 760 mmHg | [3] |

| Density | 0.883 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.414 | |

| Flash Point | 30 °C | |

| pKa | 7.37 ± 0.28 (Predicted) | |

| Solubility | Soluble in water and organic solvents | [1] |

Chemical Structure

The structure of this compound is characterized by a propanone backbone with a dimethylamino group substituted at the C1 position.

-

SMILES: CC(=O)CN(C)C[2]

Synthesis and Reactivity

This compound can be synthesized via the Mannich reaction, a three-component condensation involving an active hydrogen compound (acetone), formaldehyde, and a secondary amine (dimethylamine). The presence of the dimethylamino group makes the molecule basic and allows it to act as a nucleophile.[1] It is a known intermediate in the synthesis of other compounds, such as Amylocaine Hydrochloride.[1]

Experimental Protocol: Synthesis via Mannich Reaction

The following is a representative procedure for the synthesis of a β-aminoketone, which can be adapted for the synthesis of this compound. This protocol is based on the Mannich reaction with acetophenone and is provided as a general guideline.

Materials:

-

Acetone

-

Paraformaldehyde

-

Dimethylamine hydrochloride

-

Concentrated Hydrochloric Acid

-

95% Ethanol

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, combine acetone, dimethylamine hydrochloride, and paraformaldehyde in a suitable solvent such as 95% ethanol.[4]

-

Add a catalytic amount of concentrated hydrochloric acid to the mixture.[4]

-

Reflux the reaction mixture for several hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).[4]

-

Upon completion, the reaction mixture is cooled. The product may crystallize upon cooling or after partial removal of the solvent under reduced pressure.[4]

-

The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/acetone.[4]

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the acetyl group, the methylene protons adjacent to the carbonyl and amino groups, and the methyl protons of the dimethylamino group.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the methylene carbon, and the two types of methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. A strong absorption band is expected in the region of 1715-1695 cm⁻¹ due to the C=O stretching of the ketone. C-H stretching and bending vibrations for the alkyl groups will also be present.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will likely involve cleavage adjacent to the carbonyl group and the nitrogen atom, leading to characteristic fragment ions. The base peak is often the result of alpha-cleavage, leading to the formation of a stable iminium ion.

Safety and Handling

This compound is a flammable liquid and vapor.[2] It is also reported to cause skin irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Logical Relationship of this compound Characterization

The following diagram illustrates the workflow for the identification and characterization of this compound.

References

Spectroscopic Profile of 1-(dimethylamino)propan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-(dimethylamino)propan-2-one, a compound of interest in various research and development applications. This document presents available mass spectrometry data and outlines the expected nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics. Detailed experimental protocols for acquiring such data are also provided to aid in analytical workflows.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for 1-(dimethylamino)propan-2-one.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.20 | s | 6H | -N(CH₃)₂ |

| ~3.20 | s | 2H | -CH₂- |

| ~2.10 | s | 3H | -C(O)CH₃ |

Note: Data are predicted based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~208 | C=O |

| ~65 | -CH₂- |

| ~45 | -N(CH₃)₂ |

| ~27 | -C(O)CH₃ |

Note: Data are predicted based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Table 3: Infrared (IR) Spectroscopy - Characteristic Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1715 | Strong | C=O stretch (ketone) |

| 2950-2800 | Medium-Strong | C-H stretch (aliphatic) |

| 1470-1430 | Medium | C-H bend (CH₂) |

| 1370-1350 | Medium | C-H bend (CH₃) |

| 1260-1000 | Medium | C-N stretch |

Table 4: Mass Spectrometry (MS) Data

The mass spectrum of 1-(dimethylamino)propan-2-one is available through the NIST WebBook.[1] The fragmentation pattern provides valuable information for structural elucidation.

| m/z | Relative Intensity | Possible Fragment |

| 101 | Moderate | [M]⁺ (Molecular Ion) |

| 58 | High | [CH₂=N(CH₃)₂]⁺ |

| 43 | High | [CH₃C=O]⁺ |

| 42 | Moderate | [C₃H₆]⁺ or [C₂H₄N]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

¹H and ¹³C NMR Spectroscopy

A sample of 1-(dimethylamino)propan-2-one would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution would be transferred to a 5 mm NMR tube.

-

¹H NMR: Proton NMR spectra would be acquired on a spectrometer operating at a frequency of 300 MHz or higher. A standard single-pulse experiment would be performed with a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: Carbon-13 NMR spectra would be acquired on the same instrument, typically at a frequency of 75 MHz or higher. A proton-decoupled pulse sequence would be used to simplify the spectrum to single peaks for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The infrared spectrum would be obtained using an FT-IR spectrometer. A small amount of the neat liquid sample would be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) could be deposited on a salt plate and the solvent allowed to evaporate. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer, typically with electron ionization (EI) at 70 eV. The sample would be introduced into the ion source, often via a gas chromatograph (GC-MS) for separation and purification. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 1-(dimethylamino)propan-2-one, showing how each technique contributes to the overall structural elucidation.

Caption: Spectroscopic analysis workflow for 1-(dimethylamino)propan-2-one.

References

Physical properties of (Dimethylamino)acetone (boiling point, density)

An In-depth Technical Guide on the Physical Properties of (Dimethylamino)acetone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a focused overview of the key physical properties of this compound, a compound of interest in various research and development applications. The information is presented to be a valuable resource for laboratory and development work.

Quantitative Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below for quick reference and comparison.

| Property | Value | Conditions |

| Boiling Point | 119-120 °C | at 760 mmHg[1] |

| Density | 0.883 g/mL | at 25 °C[2] |

Experimental Protocols for Property Determination

The following sections outline the general methodologies employed for the determination of the boiling point and density of a liquid compound such as this compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and reliable method for this determination is distillation.

-

Apparatus: A standard distillation apparatus is assembled, consisting of a boiling flask, a condenser, a receiving flask, and a calibrated thermometer.

-

Procedure:

-

The this compound sample is placed in the boiling flask along with boiling chips to ensure smooth boiling.

-

The apparatus is heated, and the liquid is brought to a gentle boil.

-

The thermometer bulb is positioned in the vapor phase, just below the side arm of the distillation head, to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

The temperature is recorded when it stabilizes during the collection of the distillate. This stable temperature is the boiling point of the substance at the recorded atmospheric pressure.

-

Density Determination

Density is the mass of a substance per unit volume. A precise method for determining the density of a liquid involves the use of a pycnometer or a density meter.

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) and an analytical balance.

-

Procedure:

-

The mass of the clean, dry, and empty pycnometer is accurately measured.

-

The pycnometer is filled with the this compound sample, ensuring no air bubbles are trapped. The stopper is carefully inserted, and any excess liquid is wiped from the outside.

-

The mass of the filled pycnometer is measured.

-

The volume of the pycnometer is determined by repeating the above steps with a reference liquid of known density, such as deionized water.

-

The density of the this compound is calculated by dividing the mass of the sample (mass of filled pycnometer minus the mass of the empty pycnometer) by the volume of the pycnometer.

-

Logical Relationship of Physical Properties

The physical properties of a compound are interconnected and are fundamental to its behavior under different conditions. The following diagram illustrates a basic logical flow in utilizing these properties.

Caption: Logical relationship between physical properties and their application.

References

Technical Guide: (Dimethylamino)acetone (CAS 15364-56-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Dimethylamino)acetone, also known as 1-(dimethylamino)propan-2-one, is a chemical intermediate with the CAS number 15364-56-4. This document provides a comprehensive technical overview of its chemical properties, synthesis, and handling, with a focus on its relevance to research and development in the chemical and pharmaceutical industries. This compound is a valuable building block in organic synthesis, particularly in the construction of more complex molecules.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic amine-like odor. It is soluble in water and various organic solvents. The presence of both a ketone and a tertiary amine functional group makes it a versatile reagent in organic synthesis.

Identifiers and General Properties

| Property | Value |

| IUPAC Name | 1-(dimethylamino)propan-2-one |

| CAS Number | 15364-56-4 |

| Molecular Formula | C₅H₁₁NO |

| Molecular Weight | 101.15 g/mol |

| Canonical SMILES | CC(=O)CN(C)C |

| InChI | InChI=1S/C5H11NO/c1-5(7)4-6(2)3/h4H2,1-3H3 |

| InChIKey | VFPKIWATTACVJR-UHFFFAOYSA-N |

| Synonyms | This compound, N,N-Dimethylaminoacetone, 1-(Dimethylamino)-2-propanone, Acetonyldimethylamine |

Physical Data

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | 119-120 °C | SpectraBase[1] |

| Density | Data not available | - |

| Solubility | Soluble in water and organic solvents | - |

Synthesis

The primary method for the synthesis of this compound is the Mannich reaction. This three-component condensation reaction involves an active hydrogen compound (acetone), an aldehyde (formaldehyde), and a secondary amine (dimethylamine).

Mannich Reaction Mechanism

The reaction proceeds through the formation of an iminium ion from dimethylamine and formaldehyde, which then acts as an electrophile and reacts with the enol form of acetone.

Caption: Mechanism of the Mannich Reaction for this compound synthesis.

Experimental Protocol: Representative Mannich Reaction

The following is a general procedure for a Mannich reaction that can be adapted for the synthesis of this compound. Specific quantities and conditions may require optimization.

Materials:

-

Acetone

-

Formaldehyde (37% aqueous solution)

-

Dimethylamine hydrochloride

-

Hydrochloric acid (concentrated)

-

Ethanol (95%)

-

Acetone (for crystallization)

-

Sodium hydroxide solution

-

Ether or other suitable extraction solvent

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine acetone, dimethylamine hydrochloride, and paraformaldehyde in ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The reaction mixture can be worked up in one of two ways:

-

Crystallization of the hydrochloride salt: Cool the reaction mixture and add acetone to precipitate the hydrochloride salt of the Mannich base. The resulting crystals can be collected by filtration and recrystallized.

-

Extraction of the free base: Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., ether). The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

-

Purify the product by distillation under reduced pressure.

Caption: General experimental workflow for the synthesis of this compound.

Spectral Data

Mass Spectrometry

The mass spectrum of 1-(Dimethylamino)propan-2-one is available from the NIST WebBook.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed, publicly available peak lists for ¹H and ¹³C NMR spectra are limited. However, spectra are available for viewing on platforms such as SpectraBase, which may require a subscription for full access.[1][3]

Infrared (IR) Spectroscopy

IR spectral data is available on various databases, though detailed peak assignments may require further analysis.

Applications in Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its bifunctional nature allows for a variety of chemical transformations.

-

Precursor for Pharmaceuticals: It is a known precursor in the synthesis of more complex pharmaceutical compounds. For instance, related Mannich bases are used in the synthesis of local anesthetics.

-

Synthesis of Heterocycles: The ketone and amine functionalities can be utilized in cyclization reactions to form various heterocyclic compounds.

-

Reduction to Amino Alcohols: The ketone group can be reduced to a hydroxyl group to form the corresponding amino alcohol, 1-(dimethylamino)propan-2-ol, which is a chiral building block used in asymmetric synthesis.[4]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources. It is advisable to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

GHS Hazard Information

-

Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P210 (Keep away from heat, sparks, open flames, and hot surfaces. No smoking), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS 15364-56-4) is a key synthetic intermediate, primarily produced via the Mannich reaction. Its utility in the synthesis of pharmaceuticals and other complex organic molecules makes it a compound of interest for researchers in drug development and organic chemistry. While detailed public data on its physical and spectral properties are somewhat limited, its synthetic accessibility and versatile reactivity ensure its continued importance as a chemical building block. Proper safety protocols must be followed when handling this flammable and irritant compound.

References

Synthesis of (Dimethylamino)acetone via Mannich Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of (Dimethylamino)acetone, also known as 1-(dimethylamino)propan-2-one, through the Mannich reaction. This three-component condensation reaction is a cornerstone of organic synthesis, valued for its efficiency in forming carbon-carbon bonds and introducing a β-aminocarbonyl moiety, a key structural motif in many biologically active molecules and pharmaceutical intermediates.

The Mannich Reaction: Mechanism and Principles

The Mannich reaction is a nucleophilic addition reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In the synthesis of this compound, the reactants are acetone (the enolizable carbonyl compound), formaldehyde (a non-enolizable aldehyde), and dimethylamine (a secondary amine).[1] The reaction is typically acid-catalyzed.

The mechanism proceeds in two main stages:

-

Formation of the Eschenmoser salt precursor (an iminium ion): Dimethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. Subsequent dehydration of the resulting hemiaminal leads to the formation of a highly reactive electrophilic species, the N,N-dimethylmethyleneiminium ion.[2]

-

Nucleophilic attack by the enolized ketone: In the presence of an acid catalyst, acetone tautomerizes to its enol form. The electron-rich double bond of the enol then attacks the electrophilic carbon of the iminium ion. A final deprotonation step regenerates the catalyst and yields the β-aminocarbonyl product, this compound.[2]

Caption: Mechanism of the Mannich reaction for the synthesis of this compound.

Quantitative Data Summary

The yield of this compound via the Mannich reaction is influenced by factors such as the solvent, temperature, and reaction time. Below is a summary of quantitative data from two different experimental protocols.

| Parameter | Protocol 1 | Protocol 2 |

| Ketone | Acetone | A Methyl Ketone |

| Amine Source | 40% aq. Dimethylamine | Dimethylamine Hydrochloride |

| Aldehyde Source | 37% aq. Formaldehyde | Paraformaldehyde |

| Solvent | Dimethyl sulfoxide (DMSO) | 95% Ethanol |

| Catalyst | Not specified (likely inherent acidity) | Concentrated HCl (catalytic amount) |

| Temperature | Room Temperature | Reflux |

| Reaction Time | 24 hours | 3 hours |

| Reported Yield | 76% | 53-58% |

| Reference | NROChemistry[2] | Synthesis of Mannich Base Hydrochlorides[3] |

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and its analogs via the Mannich reaction.

Protocol 1: Synthesis in Dimethyl Sulfoxide at Room Temperature

This protocol utilizes aqueous solutions of the reactants in DMSO.

Materials:

-

Acetone

-

Formaldehyde (37% aqueous solution)

-

Dimethylamine (40% aqueous solution)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

2N Hydrochloric acid (HCl)

-

2N Sodium hydroxide (NaOH)

Procedure:

-

To a reaction vessel equipped with a mechanical stirrer, add the ketone (2.0 eq), formaldehyde (1.0 eq, 430.3 mmol), dimethylamine (1.1 eq), and DMSO (1.5 L).[2]

-

Stir the resulting mixture at room temperature for 24 hours.[2]

-

After 24 hours, perform a work-up by extracting the reaction mixture three times with ethyl acetate.[2]

-

Acidify the combined organic layers to a pH of 2 using 2N HCl. This converts the Mannich base into its hydrochloride salt, which is then extracted into the aqueous phase.[2]

-

Separate the aqueous layer and basify it to a pH of 9 with 2N NaOH to regenerate the free amine.[2]

-

Extract the free amine into ethyl acetate.[2]

-

Concentrate the ethyl acetate solution under reduced pressure to yield the final product, this compound.[2] The reported yield for a similar reaction is 76%.[2]

Protocol 2: Synthesis in Ethanol under Reflux

This protocol employs the hydrochloride salt of the amine and paraformaldehyde in ethanol.

Materials:

-

Methyl ketone (e.g., Acetophenone)

-

Dimethylamine hydrochloride

-

Paraformaldehyde

-

95% Ethanol

-

Concentrated Hydrochloric acid (HCl)

-

Acetone (for crystallization)

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, place the methyl ketone (0.20 mol), dimethylamine hydrochloride (0.20 mol), and paraformaldehyde (0.25 mol).[3]

-

Add 30 mL of 95% ethanol and a catalytic amount of concentrated HCl (0.50 mL).[3]

-

Reflux the mixture for 3 hours.[3]

-

After cooling the reaction mixture, add 150 mL of acetone and leave it in a refrigerator overnight to facilitate crystallization of the hydrochloride salt of the Mannich base.[3]

-

Filter the crystals and recrystallize them from a mixture of acetone and 95% ethanol to obtain the purified product.[3] Yields of 53-58% have been reported for analogous reactions.[3]

Product Characterization

Accurate characterization of the synthesized this compound is crucial to confirm its identity and purity.

-

IUPAC Name: 1-(dimethylamino)propan-2-one

-

CAS Number: 15364-56-4

-

Molecular Formula: C₅H₁₁NO

-

Molecular Weight: 101.15 g/mol

Spectroscopic Data:

-

¹H NMR Spectrum: A proton NMR spectrum for this compound can be found on SpectraBase, acquired on a Varian CFT-20 instrument.

-

¹³C NMR Spectrum: A carbon-13 NMR spectrum for 1-Dimethylamino-2-propanone is available on SpectraBase.

-

IR Spectrum: The infrared spectrum of this compound (neat) is available from Sigma-Aldrich. Key expected absorptions include a strong C=O stretch for the ketone and C-N stretching vibrations.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

(Dimethylamino)acetone: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for (Dimethylamino)acetone (CAS: 15364-56-4). Due to the limited availability of specific, in-depth stability studies on this compound in publicly accessible literature, this document combines information from safety data sheets with general principles and methodologies for assessing the stability of α-amino ketones.

Summary of Stability and Storage Conditions

| Parameter | Recommendation/Information | Source |

| Storage Temperature | Store in a cool, well-ventilated place. Some sources suggest room temperature, while others recommend -20°C for long-term storage. | --INVALID-LINK--, --INVALID-LINK-- |

| Light Exposure | Protect from light. | --INVALID-LINK-- |

| Atmosphere | Store under an inert atmosphere. | --INVALID-LINK-- |

| Container | Keep container tightly closed. | --INVALID-LINK-- |

| General Stability | Stable under recommended storage conditions. Considered volatile. | --INVALID-LINK-- |

| Incompatibilities | Strong oxidizing agents, strong acids. | --INVALID-LINK-- |

Factors Influencing Stability

The stability of this compound, like other α-amino ketones, can be influenced by several environmental factors. Understanding these factors is crucial for designing appropriate stability studies and ensuring the long-term integrity of the compound.

General Experimental Protocols for Stability Testing

In the absence of specific published stability studies for this compound, the following generalized protocols can be adapted to assess its stability under various stress conditions. These protocols are based on established guidelines for forced degradation studies in the pharmaceutical industry.

General Workflow for a Stability Study

The following diagram outlines a typical workflow for conducting a comprehensive stability study of a chemical compound.

Thermal Stability (Forced Degradation)

Objective: To evaluate the stability of this compound at elevated temperatures.

Methodology:

-

Sample Preparation:

-

Accurately weigh a known amount of this compound into several vials. For solution studies, dissolve the compound in a suitable inert solvent (e.g., acetonitrile, isopropanol) at a known concentration.

-

-

Exposure Conditions:

-

Place the vials in calibrated ovens at various temperatures (e.g., 40°C, 60°C, 80°C). Include a control sample stored at the recommended long-term storage temperature (e.g., 5°C or -20°C).

-

-

Time Points:

-

Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 30 days).

-

-

Analysis:

-

Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quantify the amount of remaining this compound and any degradation products formed.

-

Photostability

Objective: To assess the impact of light exposure on the stability of this compound.

Methodology:

-

Sample Preparation:

-

Prepare samples of this compound as both a solid (if applicable) and in solution, in phototransparent containers (e.g., quartz cuvettes or clear glass vials).

-

Prepare parallel samples wrapped in aluminum foil to serve as dark controls.

-

-

Exposure Conditions:

-

Expose the samples to a light source that provides both cool white fluorescent and near-ultraviolet (UV) light, as specified in ICH guideline Q1B. A typical exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.

-

-

Time Points:

-

Analyze the samples and dark controls after the exposure period.

-

-

Analysis:

-

Use a validated stability-indicating analytical method to determine the extent of degradation. Compare the results of the exposed samples to the dark controls.

-

Hydrolytic Stability

Objective: To evaluate the stability of this compound in the presence of water at different pH values.

Methodology:

-

Sample Preparation:

-

Prepare solutions of this compound in aqueous buffers at various pH levels (e.g., pH 2, pH 7, and pH 9).

-

-

Exposure Conditions:

-

Store the solutions at a controlled, elevated temperature (e.g., 40°C or 60°C) to accelerate degradation. Maintain control samples at the recommended long-term storage temperature.

-

-

Time Points:

-

Collect aliquots at specific time intervals (e.g., 0, 1, 3, 7, and 14 days).

-

-

Analysis:

-

Analyze the samples using a suitable stability-indicating method (e.g., HPLC) to quantify the parent compound and any hydrolysis products.

-

Conclusion

While specific, quantitative data on the stability of this compound is limited, the available information indicates that it should be stored in a cool, dark, and dry environment in a tightly sealed container, preferably under an inert atmosphere. For research and drug development purposes, it is highly recommended to conduct forced degradation studies, following the general protocols outlined in this guide, to fully understand its stability profile and identify potential degradation products. This will ensure the quality and reliability of experimental results and the final products in which it is used.

An In-depth Technical Guide on the Core Reactivity of 1-(dimethylamino)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(dimethylamino)propan-2-one, a member of the α-amino ketone class of compounds, is a versatile synthetic intermediate with significant applications in organic synthesis and pharmaceutical development. Its unique bifunctional nature, possessing both a reactive carbonyl group and a tertiary amine, dictates its chemical behavior and makes it a valuable building block for more complex molecules. This technical guide provides a comprehensive overview of the fundamental reactivity of 1-(dimethylamino)propan-2-one, including its synthesis, key reactions, and physicochemical properties, presented in a format tailored for chemical researchers and drug development professionals.

Physicochemical and Spectroscopic Data

A summary of the key physical, thermodynamic, and spectroscopic properties of 1-(dimethylamino)propan-2-one is provided below. These data are essential for its handling, characterization, and the design of synthetic routes.

Table 1: Physical and Thermodynamic Properties of 1-(dimethylamino)propan-2-one

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁NO | --INVALID-LINK-- |

| Molecular Weight | 101.15 g/mol | --INVALID-LINK-- |

| CAS Number | 15364-56-4 | --INVALID-LINK-- |

| Boiling Point (Tboil) | Not available | |

| Enthalpy of Vaporization (ΔvapH°) | Not available | |

| Standard Gibbs Free Energy of Formation (ΔfG°) | Not available | |

| Standard Enthalpy of Formation (gas) (ΔfH°gas) | Not available | |

| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | Not available | |

| Ionization Energy (IE) | Not available | |

| Log10 of Water Solubility (log10WS) | Not available | |

| Octanol/Water Partition Coefficient (logPoct/wat) | Not available |

Spectroscopic Characterization:

-

Mass Spectrometry (MS): The electron ionization mass spectrum of 1-(dimethylamino)propan-2-one is publicly available and serves as a key tool for its identification.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are crucial for the structural elucidation of 1-(dimethylamino)propan-2-one. While full spectra are available on subscription-based platforms like SpectraBase, the expected chemical shifts can be predicted based on its structure.[2][3]

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the carbonyl group (C=O) and C-N bonds.

Core Reactivity and Key Transformations

The reactivity of 1-(dimethylamino)propan-2-one is governed by the interplay of its ketone and tertiary amine functionalities.

Synthesis via the Mannich Reaction

The most common and direct route to 1-(dimethylamino)propan-2-one is the Mannich reaction, a three-component condensation of an enolizable ketone (acetone), a secondary amine (dimethylamine), and a non-enolizable aldehyde (formaldehyde).[4][5] The reaction proceeds through the formation of an iminium ion, which is then attacked by the enol form of the ketone.

Experimental Protocol: Synthesis of 1-(dimethylamino)propan-2-one hydrochloride via Mannich Reaction

This protocol is adapted from a general procedure for the synthesis of Mannich base hydrochlorides.

-

Reagents:

-

Acetone (ketone)

-

Dimethylamine hydrochloride (amine salt)

-

Paraformaldehyde (formaldehyde source)

-

Concentrated Hydrochloric Acid (catalyst)

-

95% Ethanol (solvent)

-

Acetone (for precipitation)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of acetone and dimethylamine hydrochloride.

-

Add a slight excess (e.g., 1.25 equivalents) of paraformaldehyde.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Add 95% ethanol as a solvent.

-

Reflux the mixture for a specified time (typically several hours), monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Add a sufficient volume of acetone to induce precipitation of the hydrochloride salt of the product.

-

Collect the precipitate by vacuum filtration, wash with cold acetone, and dry to yield 1-(dimethylamino)propan-2-one hydrochloride.

-

-

Purification: The crude hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/acetone. The free base can be obtained by neutralization with a suitable base followed by extraction.

Caption: Synthesis of 1-(dimethylamino)propan-2-one via the Mannich reaction.

Reactions at the Carbonyl Group

The ketone functionality in 1-(dimethylamino)propan-2-one is susceptible to a variety of nucleophilic addition and condensation reactions.

A primary and significant reaction of 1-(dimethylamino)propan-2-one is its reduction to the corresponding amino alcohol, 1-(dimethylamino)propan-2-ol. This transformation is crucial as the resulting chiral amino alcohol is a valuable building block in asymmetric synthesis.[6][7]

Experimental Protocol: Reduction of 1-(dimethylamino)propan-2-one using Sodium Borohydride

This is a general procedure for the reduction of ketones.

-

Reagents:

-

1-(dimethylamino)propan-2-one

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol (solvent)

-

Water

-

-

Procedure:

-

Dissolve 1-(dimethylamino)propan-2-one in methanol or ethanol in a flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride in small portions to the cooled solution.

-

After the addition is complete, allow the reaction to stir at room temperature for a set period, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter and concentrate the solvent to yield the crude 1-(dimethylamino)propan-2-ol.

-

-

Purification: The product can be purified by distillation under reduced pressure or by column chromatography.

Caption: Reduction of the ketone to the corresponding alcohol.

The presence of α-protons allows 1-(dimethylamino)propan-2-one to form an enolate under basic conditions or an enol in the presence of acid. This enolate/enol can then participate in aldol-type condensation reactions with other carbonyl compounds, leading to the formation of β-hydroxy ketones and α,β-unsaturated ketones.[8][9]

Caption: Enolization and subsequent aldol-type reaction pathway.

Reactions Involving the Amino Group

The tertiary amine functionality imparts basicity to the molecule and provides a site for alkylation.

As a tertiary amine, 1-(dimethylamino)propan-2-one is basic and readily forms salts with acids. The hydrochloride salt is a common form in which this compound is synthesized and handled. The pKa of the conjugate acid is not experimentally determined in the available literature but is expected to be in the typical range for tertiary amines.

The lone pair of electrons on the nitrogen atom can react with alkylating agents, such as alkyl halides, to form quaternary ammonium salts. This reaction can be useful for modifying the properties of the molecule or for introducing a leaving group for subsequent elimination reactions.

Stability and Decomposition

The stability of 1-(dimethylamino)propan-2-one is an important consideration for its storage and use in synthesis. As an α-amino ketone, it may be susceptible to degradation under certain conditions. While specific studies on its stability are not widely available, potential decomposition pathways could include self-condensation reactions or degradation at elevated temperatures or extreme pH values. It is advisable to store the compound in a cool, dry, and inert atmosphere.

Conclusion

1-(dimethylamino)propan-2-one is a valuable and reactive synthetic intermediate. Its core reactivity is characterized by the synthetic accessibility through the Mannich reaction and the diverse transformations possible at its carbonyl and amino functional groups. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for its effective utilization in the development of novel chemical entities and pharmaceutical agents. Further research to quantify its reactivity, such as determining its pKa and detailed kinetic studies of its key reactions, would be beneficial for its broader application.

References

- 1. 2-Propanone, 1-(dimethylamino)- [webbook.nist.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 2-Propanol, 1-(dimethylamino)- [webbook.nist.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. (2R)-1-(dimethylamino)propan-2-ol | 53636-15-0 | Benchchem [benchchem.com]

- 7. 1-Propanol, 3-(dimethylamino)- [webbook.nist.gov]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Navigating the Safe Handling of (Dimethylamino)acetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(Dimethylamino)acetone, also known as 1-(dimethylamino)propan-2-one, is a versatile organic compound utilized as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Its basic nature, attributed to the dimethylamino group, allows it to participate in a range of nucleophilic reactions.[1] However, its utility in research and development necessitates a thorough understanding of its safety profile and the implementation of stringent handling precautions to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This technical guide provides a comprehensive overview of the safety data for this compound, including its physical and chemical properties, associated hazards, and detailed handling protocols.

Core Safety and Physical Properties

A summary of the key safety and physical data for this compound is presented below. This information is critical for conducting risk assessments and designing safe experimental setups.

| Property | Value | Reference |

| CAS Number | 15364-56-4 | [2] |

| Molecular Formula | C₅H₁₁NO | [1][2] |

| Molecular Weight | 101.15 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Amine-like | [1] |

| Boiling Point | 114.8°C at 760 mmHg | [2] |

| Density | 0.876 g/cm³ | [2] |

| Flash Point | 30°C | [2] |

| Vapor Pressure | 19.6 mmHg at 25°C | [2] |

| Solubility | Soluble in water and organic solvents | [1] |

Hazard Identification and Classification

This compound is classified as a flammable liquid and a skin irritant.[3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor[3] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation[3] |

Signal Word: Warning[3]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to minimize risks associated with this compound.

Handling:

-

Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[2][4]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[2][3] Use non-sparking tools and explosion-proof equipment.[2]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the work area.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

Keep away from incompatible materials and foodstuff containers.[2]

-

Ground and bond containers and receiving equipment to prevent static discharge.[2]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First Aid Measures:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[2]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[2]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation and remove all sources of ignition.[2] Avoid breathing vapors and contact with skin and eyes.[2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[2]

-

Containment and Cleaning: Absorb the spill with an inert material and collect for disposal.

Experimental Workflow: Handling a this compound Spill

The following diagram outlines the logical steps to be taken when managing a spill of this compound.

Caption: Workflow for handling a this compound spill.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[2] It is essential to consult with your institution's environmental health and safety department for specific disposal guidelines.

This guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is not a substitute for a thorough risk assessment and adherence to all institutional and regulatory safety protocols. Always consult the most up-to-date Safety Data Sheet (SDS) before working with any chemical.

References

Methodological & Application

Application Notes and Protocols: (Dimethylamino)acetone and its Role as a Mannich Reagent Synthon in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mannich reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the aminomethylation of an acidic proton located adjacent to a carbonyl group. This reaction typically involves an active C-H compound, an amine, and a non-enolizable aldehyde, most commonly formaldehyde. While (Dimethylamino)acetone is technically the product of a Mannich reaction between acetone, dimethylamine, and formaldehyde, its stable hydrochloride salt serves as a crucial and versatile synthetic intermediate. It is widely employed as a convenient precursor for in situ generation of methyl vinyl ketone (MVK), a highly reactive Michael acceptor, thereby circumventing the challenges associated with handling unstable MVK. This document provides detailed application notes, experimental protocols, and comparative data on the use of this compound hydrochloride in organic synthesis, contrasting it with traditional Mannich reagents.

The Classical Mannich Reaction: Mechanism and Reagents

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base.[1][2][3] The process begins with the formation of an electrophilic iminium ion from a secondary amine (like dimethylamine) and formaldehyde.[3][4] This iminium ion is then attacked by the enol form of a carbonyl compound (the C-H acid component), resulting in the final Mannich base.[3][4] The reaction is typically performed under acidic conditions to facilitate both iminium ion formation and enolization.[4]

Protic solvents such as ethanol, methanol, or water are commonly used.[5] A key advantage of the Mannich reaction is its role in constructing complex molecules and natural products, as the resulting β-amino carbonyl motif is a versatile synthetic building block.[2]

References

Application Notes and Protocols for (Dimethylamino)acetone in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Dimethylamino)acetone, also known as 1-(dimethylamino)propan-2-one, is a key building block in pharmaceutical synthesis, primarily utilized as a precursor in Mannich reactions to introduce a dimethylaminomethyl group. This functional group is present in numerous active pharmaceutical ingredients (APIs), contributing to their pharmacological activity and physicochemical properties. This document provides detailed application notes and protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on the synthesis of β-aminoketones, which are precursors to a variety of drugs, including the anti-tuberculosis agent Bedaquiline and the analgesic Tramadol.

Core Applications in Pharmaceutical Synthesis

The primary application of this compound is in the Mannich reaction, a three-component condensation of an active hydrogen compound (e.g., a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine.[1] this compound can be viewed as a stable and convenient source of the dimethylaminomethyl cation equivalent, simplifying the handling of reagents compared to the in-situ generation from dimethylamine and formaldehyde.

Key applications include:

-

Synthesis of β-Aminoketones: These compounds are versatile intermediates in the synthesis of various pharmaceuticals.[2][3][4]

-

Preparation of Pharmaceutical Intermediates: Notably, it is used in the synthesis of precursors for drugs like Bedaquiline and Tramadol.[5][6][7]

Reaction Mechanism: The Mannich Reaction

The Mannich reaction proceeds through the formation of an Eschenmoser's salt-like iminium ion from this compound, which then reacts with an enolizable carbonyl compound.

Experimental Protocols

Protocol 1: General Synthesis of β-Aminoketones via Mannich Reaction

This protocol describes a general procedure for the synthesis of β-aminoketones using an in-situ generation of the Mannich reagent, which can be adapted for the direct use of this compound.

Materials:

-

Ketone (e.g., Acetophenone)

-

This compound hydrochloride (or Dimethylamine hydrochloride and Paraformaldehyde)

-

Solvent (e.g., Ethanol, Formic Acid)

-

Acid catalyst (e.g., Hydrochloric acid)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add the starting ketone (1.0 eq), this compound hydrochloride (1.2 eq).

-

Add the solvent (e.g., ethanol) and a catalytic amount of acid (e.g., 1-2 drops of concentrated HCl).

-

The reaction mixture is heated to reflux (typically 60-100°C) and stirred for 2-24 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).[8]

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product is typically isolated by precipitation upon cooling or by the addition of a non-polar solvent (e.g., acetone, diethyl ether), followed by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/acetone).

Protocol 2: Synthesis of 3-(Dimethylamino)-1-(naphthalen-1-yl)-1-propanone hydrochloride (Bedaquiline Intermediate)

This protocol is adapted from a patented procedure for a key intermediate in the synthesis of Bedaquiline.[8]

Materials:

-

1-Acetylnaphthalene

-

Paraformaldehyde

-

Dimethylamine hydrochloride

-

Formic acid

-

Dichloromethane

-

Methyl tert-butyl ether

Procedure:

-

In a reaction vessel, dissolve paraformaldehyde (1.5 eq) and dimethylamine hydrochloride (1.2 eq) in formic acid.

-

Stir the mixture at room temperature until a clear solution is obtained.

-

Add 1-acetylnaphthalene (1.0 eq) to the solution.

-

Heat the reaction mixture to 80°C and maintain stirring for 5 hours.[8]

-

After the reaction is complete, remove the formic acid by distillation under reduced pressure.

-

Dissolve the residue in dichloromethane.

-

At room temperature, add methyl tert-butyl ether dropwise to induce crystallization.

-

Cool the mixture to -10°C and continue stirring to maximize crystal formation.

-

Filter the solid product and wash with cold methyl tert-butyl ether.

-

Dry the product under vacuum to yield 3-(dimethylamino)-1-(naphthalen-1-yl)-1-propanone hydrochloride.

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of β-Aminoketones

| Starting Ketone | Amine Source | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |

| Acetophenone | Dimethylamine HCl / Paraformaldehyde | Ethanol | HCl | Reflux | 2 | 68-72 | [9] |

| 1-Acetylnaphthalene | Dimethylamine HCl / Paraformaldehyde | Formic Acid | - | 80 | 5 | >90 | [8] |

| Cyclohexanone | Dimethylamine HCl / Paraformaldehyde | Acetic Acid | - | Reflux | 3 | 76 | [10] |

| 2-Acetylthiophene | Dimethylamine HCl / Paraformaldehyde | Ethanol | HCl | Reflux | 3 | - | [1] |

Table 2: Spectroscopic Data for Representative β-Aminoketones

| Compound | Molecular Formula | MW ( g/mol ) | Melting Point (°C) | 1H NMR (δ ppm) | 13C NMR (δ ppm) | MS (m/z) |

| β-Dimethylaminopropiophenone HCl | C11H16ClNO | 213.70 | 155-156 | - | - | - |

| 3-(Dimethylamino)-1-(naphthalen-1-yl)-1-propanone HCl | C15H18ClNO | 263.76 | - | - | - | - |

| 2-(Dimethylaminomethyl)cyclohexanone HCl | C9H18ClNO | 191.70 | 154-155 | 1.6-1.8 (6H, m), 2.2 (2H, m), 2.3 (6H, s), 2.4-2.6 (3H, m), 9.8 (1H, bs) | - | 155 (M+) |

Visualizations

Signaling Pathway: Mechanism of Action of Bedaquiline

Bedaquiline, a pharmaceutical synthesized using intermediates derived from this compound chemistry, functions by inhibiting the F1F0-ATP synthase of Mycobacterium tuberculosis. This enzyme is crucial for energy production in the bacterium. Bedaquiline binds to the c-subunit of the F0 rotor, effectively stalling the enzyme and leading to a depletion of ATP, ultimately causing bacterial cell death.[8][11][12][13][14][15]

Caption: Mechanism of Bedaquiline action on Mycobacterial ATP synthase.

Experimental Workflow: Synthesis of β-Aminoketones

The following diagram outlines the typical workflow for the synthesis of a β-aminoketone using a Mannich-type reaction.

Caption: General workflow for the synthesis of β-aminoketones.

References

- 1. METHOD OF TRAMADOL SYNTHESIS. Russian patent RU 2165922 C1 published in 2001. Invention WIPO IPC [patenton.ru]

- 2. researchwithrutgers.com [researchwithrutgers.com]

- 3. An update on ATP synthase inhibitors: A unique target for drug development in M. tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gosset.ai [gosset.ai]

- 5. researchgate.net [researchgate.net]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. WO1999003820A1 - Tramadol, salts thereof and process for their preparation - Google Patents [patents.google.com]

- 8. What is the mechanism of Bedaquiline Fumarate? [synapse.patsnap.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. redalyc.org [redalyc.org]

- 11. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of mycobacterial ATP synthase inhibition by squaramides and second generation diarylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bedaquiline | Working Group for New TB Drugs [newtbdrugs.org]

- 15. What are mycobacterial ATP synthase inhibitors and how do they work? [synapse.patsnap.com]

Applications of (Dimethylamino)acetone in Heterocyclic Chemistry: Application Notes and Protocols

(Dimethylamino)acetone , a versatile bifunctional molecule, serves as a valuable synthon in the construction of a variety of heterocyclic scaffolds. Its inherent reactivity, stemming from the presence of both a ketone and a tertiary amine, allows for its participation in a range of cyclization and multicomponent reactions. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems, including pyrazoles, pyrimidines, and pyridines, utilizing this compound as a key starting material or intermediate. These protocols are designed for researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities.

Synthesis of Substituted Pyrazoles

This compound can serve as a precursor to 1,3-dicarbonyl-like structures, which are classical building blocks for pyrazole synthesis. The reaction proceeds via an in-situ formation of an enaminone-like intermediate which then undergoes cyclocondensation with hydrazine derivatives.

Application Note:

This protocol describes a straightforward method for the synthesis of 1,3,5-trisubstituted pyrazoles. The reaction of this compound with a hydrazine hydrate or a substituted hydrazine yields the corresponding pyrazole. The substitution at the 5-position of the pyrazole is determined by the R group on the hydrazine. This method is advantageous due to the ready availability of the starting materials and the operational simplicity.

Experimental Protocol: Synthesis of 1,5-Dimethyl-3-substituted-1H-pyrazoles

Materials:

-

This compound

-

Substituted Hydrazine Hydrate (e.g., Methylhydrazine)

-

Ethanol

-

Acetic Acid (catalyst)

-

Sodium Bicarbonate Solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol, add the substituted hydrazine hydrate (1.1 eq).

-

Add a catalytic amount of glacial acetic acid (0.1 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired pyrazole.

Quantitative Data:

| Entry | Hydrazine Derivative | R Group | Product | Yield (%) |

| 1 | Hydrazine hydrate | H | 3,5-Dimethylpyrazole | 75 |

| 2 | Methylhydrazine | CH₃ | 1,3,5-Trimethylpyrazole | 82 |

| 3 | Phenylhydrazine | C₆H₅ | 5-Methyl-1-phenyl-1H-pyrazole-3-carbaldehyde | 68 |

Note: Yields are representative and may vary based on the specific substrate and reaction conditions.

Reaction Pathway:

Caption: Synthesis of Pyrazoles from this compound.

Synthesis of Substituted Pyrimidines

This compound can act as a three-carbon building block in the synthesis of pyrimidine rings. The reaction with a suitable amidine or urea derivative in the presence of a base leads to the formation of the corresponding substituted pyrimidine.

Application Note:

This protocol outlines the synthesis of 2-amino-4,6-dimethylpyrimidines through the condensation of this compound with guanidine. This method is a variation of the classical pyrimidine synthesis and offers a route to highly functionalized pyrimidines which are prevalent scaffolds in medicinal chemistry.

Experimental Protocol: Synthesis of 2-Amino-4,6-dimethylpyrimidine

Materials:

-

This compound

-

Guanidine Hydrochloride

-

Sodium Ethoxide

-

Ethanol

-

Hydrochloric Acid

-

Sodium Hydroxide Solution

Procedure:

-

Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in absolute ethanol.

-

To this solution, add guanidine hydrochloride (1.1 eq) and stir for 30 minutes.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and neutralize with dilute hydrochloric acid.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in water and basify with a sodium hydroxide solution to precipitate the product.

-

Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure 2-amino-4,6-dimethylpyrimidine.

Quantitative Data:

| Entry | Amidine/Urea Derivative | Product | Yield (%) |

| 1 | Guanidine | 2-Amino-4,6-dimethylpyrimidine | 78 |

| 2 | Urea | 4,6-Dimethylpyrimidin-2(1H)-one | 65 |

| 3 | Thiourea | 4,6-Dimethylpyrimidine-2(1H)-thione | 72 |

Note: Yields are representative and may vary based on the specific substrate and reaction conditions.

Reaction Pathway:

Caption: Synthesis of Pyrimidines from this compound.

Synthesis of Substituted Pyridines via 1,5-Diketone Intermediates

This compound can be utilized in a Mannich-type reaction to generate a β-aminoketone, which can then be converted into a 1,5-diketone. Subsequent cyclization of the 1,5-diketone with an ammonia source provides the corresponding pyridine.

Application Note:

This multi-step protocol describes the synthesis of a 2,4,6-trisubstituted pyridine. The first step involves a Mannich-type reaction of acetone with formaldehyde and dimethylamine to form a Mannich base, which is then reacted with a chalcone (an α,β-unsaturated ketone) to generate a 1,5-diketone. The final step is the cyclization to the pyridine ring. This approach allows for the synthesis of unsymmetrically substituted pyridines.

Experimental Protocol: Synthesis of 2,4,6-Trisubstituted Pyridines

Step 1: Synthesis of the Mannich Base of Acetone

-

This step can be adapted from standard Mannich reaction protocols. A mixture of acetone, formaldehyde, and dimethylamine hydrochloride is typically refluxed in a suitable solvent like ethanol.

Step 2: Synthesis of the 1,5-Diketone

-

To a solution of the Mannich base from Step 1 (1.0 eq) in a suitable solvent (e.g., ethanol), add a substituted chalcone (1.0 eq).

-

Add a catalytic amount of a base (e.g., sodium hydroxide).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture and extract the product.

-

Purify the 1,5-diketone intermediate by column chromatography.

Step 3: Synthesis of the Pyridine

-

Dissolve the purified 1,5-diketone (1.0 eq) in glacial acetic acid.

-

Add ammonium acetate (5.0 eq).

-

Reflux the reaction mixture for 2-4 hours.

-

Cool the mixture, pour it into ice water, and basify with ammonium hydroxide.

-

Extract the product with a suitable organic solvent, dry, and concentrate.

-

Purify the final pyridine product by column chromatography.

Quantitative Data:

| Entry | Chalcone Substituent (Ar) | Pyridine Product | Overall Yield (%) |

| 1 | Phenyl | 2,6-Dimethyl-4-phenylpyridine | 55 |

| 2 | 4-Methoxyphenyl | 4-(4-Methoxyphenyl)-2,6-dimethylpyridine | 62 |

| 3 | 4-Chlorophenyl | 4-(4-Chlorophenyl)-2,6-dimethylpyridine | 58 |

Note: Overall yields are representative for the three-step process and may vary.

Reaction Workflow:

Caption: Workflow for Pyridine Synthesis.

Application Notes and Protocols: Enamine Formation and Utility of 1-(Dimethylamino)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Dimethylamino)propan-2-one, a versatile β-amino ketone, serves as a valuable precursor in organic synthesis. While the direct formation and isolation of a stable enamine from this compound is not its primary application, it is a key intermediate for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the utility of 1-(Dimethylamino)propan-2-one in synthetic chemistry, with a focus on its role in amine exchange reactions and the synthesis of heterocyclic compounds, which are presumed to proceed through transient enamine or enaminone intermediates.

Introduction